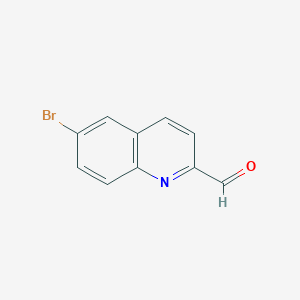

6-Bromoquinoline-2-carbaldehyde

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOCWJMSBFLQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593213 | |

| Record name | 6-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98948-91-5 | |

| Record name | 6-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromoquinoline 2 Carbaldehyde

Established Synthetic Pathways to 6-Bromoquinoline-2-carbaldehyde

The synthesis of this compound is typically achieved through well-documented, robust chemical transformations. These methods can be broadly categorized into multi-step sequences starting from basic precursors and strategies involving the interconversion of functional groups on a pre-formed quinoline (B57606) ring.

Multi-Step Synthesis from Precursors

A common and reliable route to this compound involves a multi-step sequence starting from commercially available materials. This pathway hinges on the initial construction of the 6-bromoquinoline (B19933) core, followed by the introduction and modification of a functional group at the 2-position.

A representative synthesis begins with the Doebner-von Miller reaction to construct the key intermediate, 6-Bromo-2-methylquinoline. This reaction utilizes 4-bromoaniline (B143363), which reacts with an α,β-unsaturated carbonyl compound, typically generated in situ from paraldehyde (B1678423) and sulfuric acid. The resulting 6-Bromo-2-methylquinoline serves as the direct precursor for the final aldehyde product.

The subsequent and final step is the selective oxidation of the methyl group at the 2-position. This transformation yields the desired this compound. Selenium dioxide (SeO₂) is the most frequently employed oxidant for this specific conversion, offering good yields and selectivity. tandfonline.comnih.govemporia.edu

Table 1: Representative Multi-Step Synthesis of this compound

| Step | Precursor(s) | Key Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| 1 | 4-Bromoaniline | Paraldehyde, Sulfuric Acid | 6-Bromo-2-methylquinoline | Heating |

| 2 | 6-Bromo-2-methylquinoline | Selenium dioxide (SeO₂) | This compound | Reflux in a solvent like dioxane |

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound synthesis, the most critical FGI is the oxidation of a methyl group to an aldehyde.

The oxidation of the methyl group of 2-methylquinolines using selenium dioxide is a classic and effective method. tandfonline.comnih.gov The reaction is typically performed by heating the substrate with SeO₂ in a solvent such as aqueous dioxane. tandfonline.com Research indicates that the 2-methyl group is more susceptible to this oxidation than a methyl group at the 4-position, which allows for selective synthesis in polysubstituted quinolines. nih.gov While effective, this method requires the handling of highly toxic selenium compounds.

Alternative FGI strategies could involve the reduction of a carboxylic acid or its ester derivative. For instance, 6-Bromoquinoline-2-carboxylic acid, which can be synthesized from 6-Bromo-2-methylquinoline via a stronger oxidation, could be reduced to the corresponding aldehyde. This reduction requires careful selection of reagents to avoid over-reduction to the alcohol. Standard procedures for this transformation might involve conversion to an acyl chloride followed by a Rosenmund reduction or direct reduction using specific hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient, safer, and environmentally benign synthetic methods. These include the use of microwave assistance to accelerate reaction rates and the development of catalytic systems to improve efficiency and reduce waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. acs.orgnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.govlew.ro

For the synthesis of quinoline derivatives, microwave heating has been successfully applied to classical reactions like the Friedländer synthesis. nih.gov This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A microwave-assisted approach using neat acetic acid as both solvent and catalyst has been shown to produce quinolines in minutes with excellent yields. nih.gov Such a strategy could be adapted for the synthesis of the 6-bromoquinoline core.

Furthermore, reactions involving the modification of the quinoline ring, such as condensation reactions of quinoline aldehydes with other reagents, can also be significantly expedited using microwave irradiation. acs.orgasianpubs.org This suggests that a multi-step synthesis involving a microwave-assisted cyclization to form the quinoline ring or a subsequent functionalization step could offer a greener and more rapid route to this compound. nih.gov

Catalytic Methods for Enhanced Efficiency

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity. For quinoline synthesis, various metal-based catalysts, including copper, nickel, and cobalt, have been developed. organic-chemistry.org These catalysts can facilitate dehydrogenative coupling reactions, providing access to the quinoline scaffold from simpler starting materials like 2-aminobenzyl alcohols and ketones under milder conditions. organic-chemistry.org

The direct C-H functionalization of a pre-formed 6-bromoquinoline represents a highly atom-economical approach. While challenging, methods for the catalytic C-H activation of the C2-position of quinolines are being developed. These often involve directing groups or the use of the corresponding quinoline N-oxide to activate the C2-position for coupling reactions. A heterogeneous cobalt oxide catalyst, for example, has been shown to be effective for the aerobic dehydrogenation of tetrahydroquinolines to quinolines. organic-chemistry.org The development of a catalytic system that could directly introduce a formyl group or a precursor at the 2-position of 6-bromoquinoline would represent a significant advancement in efficiency.

Synthesis of Key Precursors and Intermediates for this compound

The availability of high-quality starting materials is crucial for the successful synthesis of the target compound. The primary precursors for this compound are 6-bromoquinoline and, more directly, 6-bromo-2-methylquinoline.

The synthesis of 6-bromoquinoline is often achieved via the Skraup synthesis, which involves heating 4-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent like 4-bromonitrobenzene. chemicalbook.com

A more direct precursor, 6-bromo-2-methylquinoline , is commonly prepared using the Doebner-von Miller reaction. This acid-catalyzed reaction condenses 4-bromoaniline with α,β-unsaturated aldehydes or their precursors.

Another important intermediate is 6-bromoquinolin-4-ol , which can be synthesized from 4-bromoaniline and Meldrum's acid or diethyl malonate derivatives through a sequence of condensation and thermal cyclization. atlantis-press.comresearchgate.net This intermediate can then be converted to other useful precursors, such as 6-bromo-4-chloroquinoline, by reaction with reagents like phosphorus oxychloride (POCl₃). atlantis-press.comgoogle.com

Table 2: Synthesis of Key Precursors

| Precursor Name | Starting Material(s) | Key Reaction Type | Reference Method |

|---|---|---|---|

| 6-Bromoquinoline | 4-Bromoaniline, Glycerol | Skraup Synthesis | Heating with sulfuric acid and an oxidizing agent. chemicalbook.com |

| 6-Bromo-2-methylquinoline | 4-Bromoaniline, Paraldehyde | Doebner-von Miller | Acid-catalyzed condensation and cyclization. |

| 6-Bromoquinolin-4-ol | 4-Bromoaniline, Meldrum's acid | Gould-Jacobs reaction | Condensation followed by thermal cyclization in a high-boiling solvent like diphenyl ether. atlantis-press.com |

Scale-Up Considerations in the Synthesis of this compound

Scaling up the synthesis of this compound from laboratory bench to industrial production presents several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

Reaction Yield and Efficiency: Traditional quinoline syntheses, such as the Skraup reaction, can suffer from low yields on a large scale. nih.gov The development of catalyzed reactions is a key consideration. For instance, the use of nanoparticle catalysts, such as silica-functionalized magnetite, has been shown to significantly improve yields and reduce reaction times in the synthesis of related nitroquinolines by stabilizing unstable intermediates. nih.gov Applying such catalytic systems to the synthesis of the 6-bromoquinoline core could offer substantial improvements in process efficiency.

Reagent Cost and Handling: The choice of reagents is critical for industrial-scale synthesis. Materials should be inexpensive, readily available, and safe to handle in large quantities. google.com For oxidation steps, while reagents like selenium dioxide are effective in the lab, their toxicity and cost may prohibit large-scale use. Manganese dioxide (MnO₂) represents a more practical alternative. google.com Similarly, for reductions, using catalytic hydrogenation (like the Rosenmund reduction) is often more economical than using stoichiometric metal hydride reagents like DIBAL-H, although the latter may offer higher selectivity.

Thermal Management: Many of the reactions involved in the synthesis are highly exothermic, particularly nitration or oxidation steps. semanticscholar.org On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product quality. This requires specialized reaction vessels with advanced cooling systems and careful control over the rate of reagent addition.

Purification and Waste Management: Isolating the final product in high purity is a significant challenge at scale. While laboratory-scale purification often relies on silica (B1680970) gel chromatography, this method is expensive and generates large amounts of solvent waste, making it less suitable for industrial production. Alternative methods such as recrystallization or distillation must be developed. patsnap.com The choice of solvents is also critical; they should be effective, recyclable, and have a low environmental impact. The development of a robust crystallization process is often the most desirable method for final product purification in bulk manufacturing.

Process Safety: The synthesis may involve hazardous materials, including strong acids (sulfuric acid), corrosive reagents (thionyl chloride), and potentially flammable solvents. patsnap.comchemicalbook.com A thorough safety assessment is required to engineer appropriate controls, including closed-system transfers, proper ventilation, and emergency preparedness plans to manage large quantities of these substances safely.

Advanced Spectroscopic Characterization Techniques for 6 Bromoquinoline 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 6-bromoquinoline-2-carbaldehyde and its related compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in defining the number, position, and coupling of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons on the quinoline (B57606) ring system and the aldehyde proton. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine atom and the aldehyde group.

A representative ¹H NMR spectrum of a related compound, 6-bromo-1,2,3,4-tetrahydroquinoline, shows distinct signals for the aromatic and aliphatic protons. researchgate.net In the aromatic region, the protons on the benzene (B151609) ring display splitting patterns that are indicative of their relative positions and coupling interactions. For this compound itself, the aldehyde proton typically appears as a singlet at a downfield chemical shift, usually in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons will show a complex splitting pattern in the range of 7-9 ppm, consistent with the substituted quinoline ring structure.

Interactive ¹H NMR Data Table for a Representative Bromoquinoline Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.25 | d | 8.5 |

| H-4 | 8.15 | d | 8.5 |

| H-5 | 8.05 | s | |

| H-7 | 7.85 | d | 8.8 |

| H-8 | 7.70 | d | 8.8 |

Note: This table represents typical chemical shifts and coupling constants for a bromoquinoline system and may vary for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The chemical shift of the aldehydic carbon is particularly noteworthy, appearing significantly downfield (typically >190 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. chemicalbook.com

The carbon atoms of the quinoline ring give rise to a series of signals in the aromatic region of the spectrum (approximately 120-150 ppm). The carbon atom bearing the bromine (C-6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. chemicalbook.com The remaining carbon signals can be assigned based on their chemical environment and by comparison with data from related quinoline structures.

Interactive ¹³C NMR Data Table for a Representative Bromoquinoline Derivative

| Carbon | Chemical Shift (ppm) |

| C-2 | 152.1 |

| C-3 | 122.5 |

| C-4 | 137.0 |

| C-4a | 129.8 |

| C-5 | 129.5 |

| C-6 | 121.8 |

| C-7 | 133.2 |

| C-8 | 130.5 |

| C-8a | 147.9 |

| C=O | 193.5 |

Note: This table represents typical chemical shifts for a bromoquinoline system and may vary for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks. For instance, it can confirm the connectivity of adjacent protons on the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears as a strong, sharp peak in the region of 1700-1720 cm⁻¹. nih.gov

Other characteristic absorptions include:

C-H stretching of the aldehyde: A weak to medium band usually found around 2820-2850 cm⁻¹ and another around 2720-2750 cm⁻¹.

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring system.

C-H bending vibrations: In-plane and out-of-plane bending vibrations for the aromatic protons.

C-Br stretching: A weaker absorption typically observed in the lower frequency region of the spectrum.

The IR spectrum of the related compound 6-bromopyridine-2-carbaldehyde (B14951) has been studied in detail, providing a good reference for the expected vibrational modes of this compound. nih.gov

Interactive IR Data Table for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | ~1710 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |

| Aldehyde C-H Stretch | ~2830, ~2730 | Weak-Medium |

| Aromatic C-H Stretch | >3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₀H₆BrNO. nih.gov

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensities. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the aldehyde group (CHO) or the bromine atom. The fragmentation of related bromoquinolines often shows the loss of Br followed by the elimination of HCN.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₀H₆BrNO), the calculated exact mass is 234.9633 Da. nih.gov An HRMS measurement confirming this value would provide unambiguous evidence for the molecular formula of the compound. This technique is often used as a final confirmation of the identity of a newly synthesized compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its derivatives. This method is particularly valuable for analyzing complex mixtures and verifying the purity of synthesized compounds.

In LC-MS, the sample is first introduced into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. For quinoline derivatives, a common approach involves using a C18 or a Symmetry Shield RP8 column with a gradient elution of acetonitrile (B52724) and water containing formic acid. nih.gov The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are determined.

Detailed Research Findings:

Fragmentation Patterns: The mass spectra of quinolinecarbaldehydes typically show a characteristic molecular ion peak (M+), along with fragment ions resulting from the loss of specific functional groups. mdpi.com For instance, a common fragmentation pathway involves the initial loss of a carbonyl group, followed by further decomposition of the quinoline ring. mdpi.com In a study of quinoline biotransformation, LC-MS/MS was used to identify various metabolites, demonstrating the technique's utility in tracking chemical modifications. researchgate.net

Purity and Isomer Analysis: LC-MS is instrumental in assessing the purity of synthesized quinoline derivatives. researchgate.net It can effectively separate isomers, as demonstrated in the analysis of a mixture of quinoline/benzimidazole salts where two isomers were identified in a 1:3 molar ratio. researchgate.net The retention times and mass spectral data allow for the differentiation and quantification of each component in a mixture. mdpi.com

Quantitative Analysis: Validated LC-MS/MS methods have been developed for the quantification of quinoline derivatives in various biological matrices like plasma, urine, and feces. nih.gov These methods demonstrate high sensitivity and reproducibility, with quantifiable ranges from as low as 0.1 µg/g to 500 ng/mL, depending on the matrix and the specific compound. nih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | XTerra MS C18, Symmetry Shield RP8 | nih.gov |

| Mobile Phase | Gradient of acetonitrile and water with formic acid | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Ionization Mode | Positive ion mode (Turbo Ion Spray) | nih.gov |

| Detection | Triple quadrupole mass spectrometer | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectra provide valuable information about their conjugation, the effects of substituents on the electronic structure, and their potential for optical applications.

Quinoline and its derivatives typically exhibit absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions. researchgate.netnih.gov The positions and intensities of these bands are sensitive to the solvent polarity and the nature of the substituents on the quinoline ring. researchgate.netmdpi.com

Detailed Research Findings:

Electronic Transitions: The UV-Vis absorption spectra of quinoline derivatives generally display multiple absorption bands. For example, quinoline itself has absorption bands corresponding to π-π* transitions. researchgate.net The introduction of substituents can lead to shifts in these absorption maxima (bathochromic or hypsochromic shifts) and changes in their intensities. researchgate.netmdpi.com Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to assign these transitions. researchgate.netacs.org

Solvatochromism: The electronic spectra of many quinoline derivatives exhibit solvatochromism, where the absorption maxima shift with changes in solvent polarity. nih.gov This phenomenon indicates a change in the dipole moment of the molecule upon electronic excitation and suggests the presence of intramolecular charge transfer (ICT) states. nih.gov For instance, the emission spectra of some dimeric indium quinolinates show a bathochromic shift with increasing solvent polarity. nih.gov

Substituent Effects: The electronic properties of the quinoline ring are significantly influenced by the position and electronic nature of the substituents. Electron-donating groups tend to cause a red-shift (bathochromic shift) in the absorption maxima, while electron-withdrawing groups can have the opposite effect. nih.gov

| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |

|---|---|---|---|---|

| Quinoline | Gas Phase | ~310, ~270, ~225 | π-π | acs.org |

| Thiophene-substituted quinoline | Not specified | 249, 316 | π-π and n-π | researchgate.net |

| Dimeric Indium Quinolinates | THF | 380-406 | π-π Charge Transfer | nih.gov |

| 6-Aminoquinoline | Various | 327-340 (calculated) | Not specified | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives, this method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined.

Detailed Research Findings:

Molecular Geometry: X-ray crystal structures of quinoline derivatives reveal detailed information about their molecular geometry. For example, the crystal structure of quinoline-2-carbaldehyde shows that the molecule is nearly planar. nih.gov In the case of 6-bromopyridine-2-carbaldehyde, a related compound, the molecule is also essentially planar. researchgate.net

Intermolecular Interactions: The crystal packing is stabilized by various intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, which can link molecules into chains or more complex networks. nih.govresearchgate.net For instance, in the crystal structure of quinoline-2-carbaldehyde, one of the molecules in the asymmetric unit forms chains through weak C-H···O interactions. nih.gov

Conformation: In the solid state, molecules adopt specific conformations. The crystal structure of 6-bromopyridine-2-carbaldehyde reveals that the aldehyde group is in a trans conformation relative to the pyridine (B92270) nitrogen. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C10H7NO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/n | researchgate.net |

| a (Å) | 7.0639 (7) | nih.gov |

| b (Å) | 21.564 (2) | nih.gov |

| c (Å) | 10.698 (1) | nih.gov |

| β (°) | 107.884 (2) | nih.gov |

| Volume (Å3) | 1550.9 (3) | nih.gov |

Other Advanced Spectroscopic Methods (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed light. Quinoline and many of its derivatives are fluorescent, making this technique particularly useful for their characterization and for developing them as fluorescent probes. rsc.org

Upon excitation with light of a suitable wavelength, a fluorescent molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon of lower energy (longer wavelength). The fluorescence spectrum provides information about the electronic structure of the excited state and can be influenced by factors such as the molecular environment and the presence of quenchers.

Detailed Research Findings:

Fluorescence Properties: Quinolines are known to be weakly fluorescent due to the presence of non-bonding electrons which can lead to efficient intersystem crossing. nih.gov However, the fluorescence properties can be significantly enhanced through chemical modification. nih.gov For example, protonation of the quinoline nitrogen can lead to a substantial increase in fluorescence intensity. nih.gov

Intramolecular Charge Transfer (ICT): Many fluorescent quinoline derivatives exhibit ICT upon excitation, which is characterized by a large Stokes shift and sensitivity of the emission wavelength to solvent polarity. rsc.org This property is crucial for the design of fluorescent sensors.

Metal Ion Sensing: The fluorescence of certain quinoline derivatives can be modulated by the presence of metal ions. nih.gov For example, 8-hydroxyquinoline (B1678124) and its derivatives are widely used as fluorescent sensors for metal ions like Zn²⁺. rsc.org The coordination of the metal ion to the quinoline ligand can either enhance or quench the fluorescence, providing a mechanism for detection. nih.gov

| Property | Observation | Reference |

|---|---|---|

| Fluorescence Enhancement | Protonation with strong acids can increase fluorescence intensity over 50-fold. | nih.gov |

| Excited State | Some quinolines exhibit intramolecular charge transfer (ICT) in the excited state. | rsc.org |

| Sensing Applications | Derivatives of 8-hydroxyquinoline are effective fluorescent sensors for metal ions. | rsc.orgnih.gov |

Chemical Reactivity and Derivatization Strategies of 6 Bromoquinoline 2 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a well-known and highly reactive functional group, susceptible to a variety of nucleophilic addition and condensation reactions.

Condensation Reactions and Schiff Base Formation

The aldehyde functionality of 6-bromoquinoline-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction typically proceeds by refluxing the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid. researchgate.net The formation of the C=N double bond is a versatile method for creating new carbon-nitrogen linkages.

These Schiff bases can be valuable intermediates in their own right or serve as ligands for the synthesis of metal complexes. For instance, the reaction of this compound with various amines can produce a library of Schiff base ligands with differing steric and electronic properties.

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Primary Amine | Schiff Base (Imine) |

| Pyridine-2,6-dicarbohydrazide | Aromatic Aldehyde | Schiff Base |

This table illustrates the general principle of Schiff base formation and related condensation reactions.

Reduction and Oxidation Reactions

The aldehyde group can be easily reduced to a primary alcohol or oxidized to a carboxylic acid, providing further avenues for derivatization.

Reduction: The reduction of the aldehyde in this compound to the corresponding primary alcohol, (6-bromoquinolin-2-yl)methanol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are typically high-yielding and provide a straightforward method to introduce a hydroxymethyl group at the C2 position of the quinoline (B57606) ring.

Oxidation: The aldehyde can be oxidized to 6-bromoquinoline-2-carboxylic acid. This transformation can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Enzymatic oxidation is also a possibility, with quinoline 2-oxidoreductases being capable of oxidizing the C-2 position of quinoline derivatives. rsc.org

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. udel.edumasterorganicchemistry.comwikipedia.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium (B103445) salt and a strong base. udel.edumasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comwikipedia.org

By choosing the appropriate Wittig reagent, a wide variety of substituted alkenes can be synthesized from this compound. For example, reaction with methylenetriphenylphosphorane (B3051586) would yield 6-bromo-2-vinylquinoline. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

A related olefination method is the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields of (E)-alkenes and uses phosphonate (B1237965) esters that are generally more accessible than phosphonium salts. This reaction has been successfully applied to the olefination of N-substituted tetrahydroquinoline-6-carbaldehydes. researchgate.net

Table 2: Olefination of Quinolines

| Substrate | Reaction | Reagent | Product Type |

|---|---|---|---|

| N-substituted tetrahydroquinoline-6-carbaldehydes | Wittig Reaction | Triphenylalkylphosphonium salts | N-substituted (E)-alkenes |

This table showcases the application of olefination reactions to quinoline-based aldehydes. researchgate.net

Reactivity at the Bromo-Substituted Position

The bromine atom at the C6 position of the quinoline ring is a versatile handle for introducing a wide range of substituents through cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgfiveable.me

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (such as a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. yonedalabs.comnih.govwikipedia.org This reaction is widely used to form new carbon-carbon bonds and is tolerant of a wide variety of functional groups. nobelprize.org this compound can be readily coupled with various aryl or vinyl boronic acids to generate a diverse array of 6-substituted quinoline derivatives. For example, the coupling of 3-bromoquinoline (B21735) with a boronic acid pinacol (B44631) ester has been studied as a model for challenging Suzuki-Miyaura reactions. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgyoutube.comyoutube.com This reaction provides a direct method for introducing primary or secondary amines at the C6 position of the quinoline ring. For instance, selective Buchwald-Hartwig amination has been used for the functionalization of 6-bromo-2-chloroquinoline. nih.gov The choice of phosphine ligands is crucial for the efficiency of this reaction. youtube.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Electrophile | Nucleophile | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboron Reagent | Pd Catalyst + Base | C-C |

This table summarizes key features of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While less common than electrophilic aromatic substitution, nucleophilic aromatic substitution (SNA) can occur on aryl halides that possess electron-withdrawing groups. openstax.org The quinoline ring itself is somewhat electron-deficient, which can facilitate SNAr reactions. However, for an efficient reaction to occur at the 6-position, the presence of strong electron-withdrawing groups, typically ortho or para to the leaving group, is usually required to stabilize the negatively charged Meisenheimer intermediate. openstax.org Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

In the case of this compound, the aldehyde group at the 2-position does exert an electron-withdrawing effect, but its influence at the distant 6-position may not be sufficient to activate the bromine for facile SNAr with common nucleophiles under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution may be possible. The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of what is seen in SN1 and SN2 reactions, because the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electronegative halogen. youtube.com

Grignard and Organometallic Reactions

The aldehyde functional group at the C2-position of this compound is a primary site for nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents. These reactions are fundamental for carbon-carbon bond formation, enabling the extension of the carbon skeleton and the introduction of a wide variety of substituents.

The reaction involves the nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon of the aldehyde. This process breaks the C=O pi bond and forms a new carbon-carbon single bond, resulting in a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol. masterorganicchemistry.compressbooks.pub The choice of the organometallic reagent (R-MgX or R-Li) determines the nature of the 'R' group introduced at the C2-position.

Table 1: Examples of Grignard and Organometallic Additions to this compound

| Starting Material | Reagent | Intermediate | Product |

| This compound | Methylmagnesium bromide (CH₃MgBr) | 1-(6-bromoquinolin-2-yl)ethan-1-ol | |

| This compound | Phenyllithium (C₆H₅Li) | (6-bromoquinolin-2-yl)(phenyl)methanol | |

| This compound | Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(6-bromoquinolin-2-yl)propan-1-ol |

The efficiency of these reactions can be influenced by steric hindrance around the aldehyde group and the electronic properties of the quinoline ring system. The presence of the bromine atom is generally well-tolerated under the standard conditions for these organometallic additions.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system in this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity and regioselectivity are heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The existing substituents on the carbocyclic ring—the bromo group at C6 and the aldehyde group at C2 (which deactivates the entire ring system via conjugation)—further modulate this reactivity.

Directing Effects : The bromo group is a deactivating but ortho, para-directing substituent. libretexts.org The aldehyde group is a strongly deactivating and meta-directing substituent. The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack and directs incoming electrophiles primarily to the carbocyclic ring (positions 5, 6, 7, and 8). youtube.com

Given these competing effects, predicting the precise outcome of an electrophilic substitution can be complex. However, substitution is most likely to occur on the carbocyclic ring at positions C5 and C8, which are ortho to the activating (in terms of direction) bromo group and less deactivated by the distant aldehyde group. For instance, nitration or further halogenation would likely yield products substituted at these positions. chemicalbook.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -Br | C6 | Deactivating (Inductive), Weakly Activating (Resonance) | ortho, para (to C5, C7) |

| -CHO | C2 | Strongly Deactivating (Inductive and Resonance) | meta (to C4, C5, C7) |

| Quinoline N | C1 | Deactivating (Inductive) | Favors substitution on the carbocyclic ring |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. libretexts.org This type of reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub

In this compound, the bromine atom at C6 can act as a leaving group. The aldehyde group at C2, being electron-withdrawing, activates the ring towards nucleophilic attack, but its influence at the C6 position is moderate. The nitrogen atom also contributes to the electron deficiency of the ring system. youtube.com Therefore, the displacement of the bromide can be achieved with strong nucleophiles, often under forcing conditions such as high temperatures. For example, reaction with amines, alkoxides, or thiolates could lead to the corresponding 6-substituted quinoline-2-carbaldehydes. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Regioselective Functionalization Approaches

Modern synthetic methods offer more precise control over the functionalization of specific positions on the quinoline ring, often overcoming the inherent reactivity patterns dictated by classical substitution reactions. These regioselective strategies are crucial for creating libraries of quinoline derivatives for various applications. mdpi.comnih.gov

One of the most powerful strategies is directed C-H functionalization . This approach utilizes a directing group on the quinoline scaffold to guide a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. While the aldehyde at C2 is not a typical directing group, it can be converted into one, for example, by forming an imine or an oxime. Alternatively, if a directing group were present at another position, such as an amide at C8, it could direct functionalization to the C5 or C7 positions. rsc.orgrsc.org

Metal-free regioselective halogenation represents another important approach. For instance, methods have been developed for the remote C5-halogenation of 8-substituted quinolines using inexpensive halogen sources like trihaloisocyanuric acids. rsc.orgrsc.org Such strategies highlight the possibility of introducing additional functional handles onto the this compound framework with high regiocontrol.

Table 3: Selected Regioselective Functionalization Strategies for Quinolines

| Strategy | Description | Potential Application to this compound |

| Directed C-H Activation | A directing group guides a metal catalyst to a specific C-H bond for functionalization. mdpi.com | Conversion of the C2-aldehyde to an imine could direct functionalization to the C3 position. |

| Remote C-H Halogenation | Metal-free or metal-catalyzed halogenation at positions remote from an existing functional group. rsc.org | Introduction of a chloro, bromo, or iodo group at a specific vacant position on the carbocyclic ring. |

| Suzuki/Stille Coupling | Palladium-catalyzed cross-coupling of the C-Br bond with boronic acids or organostannanes. | Reaction at the C6-bromo position to introduce alkyl, aryl, or vinyl groups. |

These advanced methods provide powerful tools for the selective modification of this compound, enabling the synthesis of a wide array of derivatives that would be difficult to access through traditional substitution reactions.

Computational and Theoretical Investigations of 6 Bromoquinoline 2 Carbaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and optimizing the geometry of molecules like 6-Bromoquinoline-2-carbaldehyde. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable (lowest energy) three-dimensional arrangement of the atoms. These studies are fundamental for understanding the molecule's intrinsic properties.

While specific, experimentally verified geometric parameters for this compound are not extensively published, DFT calculations provide reliable predictions. For instance, studies on similar molecules like 6-bromopyridine-2-carbaldehyde (B14951) show that the calculated bond lengths and angles are in close agreement with X-ray crystallography data. bldpharm.com The key parameters of interest are the C-Br, C=O, and C-N bond lengths, as well as the bond angles within the quinoline (B57606) ring system, which are indicative of its aromaticity and strain.

Table 1: Representative Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Structures.

| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |

|---|---|---|---|

| C2-C11 (aldehyde) | 1.48 | C3-C2-C11 | 117.5 |

| C11=O12 | 1.21 | N1-C2-C11 | 124.0 |

| C6-Br | 1.90 | C5-C6-Br | 119.5 |

| C2-N1 | 1.32 | C7-C6-Br | 120.0 |

Note: These values are illustrative and based on DFT calculations performed on structurally related bromo-substituted heterocyclic aldehydes. The exact values can vary based on the level of theory and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational landscape. nih.gov While DFT is excellent for finding energy minima (stable conformers), MD simulations explore how the molecule moves and changes shape at a given temperature, considering its interactions with a solvent or a biological receptor. nih.govresearchgate.net

The primary conformational freedom in this compound lies in the rotation of the C2-carbaldehyde bond. This gives rise to two main planar conformers: the trans form, where the aldehyde oxygen points away from the quinoline nitrogen, and the cis form, where it points towards it. DFT calculations on related molecules like 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) show that the trans conformer is generally more stable due to reduced electrostatic repulsion. analchemres.org

MD simulations can be used to:

Assess Conformational Stability: By simulating the molecule in a solvent box (e.g., water or chloroform), one can observe the time spent in each conformation and the energy barriers for interconversion.

Analyze Ligand-Receptor Interactions: In the context of drug design, MD simulations are crucial for understanding how this compound fits and moves within a protein's binding site. nih.gov This analysis reveals key hydrogen bonds and hydrophobic interactions, and how the molecule's conformation adapts to the receptor environment. Studies on quinoline derivatives as protease inhibitors have successfully used MD to validate docking results and assess the stability of the ligand-protein complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For quinoline derivatives, which exhibit a wide range of pharmacological effects, QSAR is a valuable tool for designing new, more potent analogues. nih.govresearchgate.net

A QSAR study involves calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model. researchgate.net Although no specific QSAR model focusing solely on this compound is prominently featured in the literature, its descriptors can be calculated and used to predict its activity based on models built for broader classes of quinoline-based inhibitors.

Key steps in QSAR modeling for a class of compounds including this compound would be:

Descriptor Calculation: A wide range of descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Building: A training set of quinolines with known biological activity would be used to develop a regression model.

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

For quinolinone-based thiosemicarbazones, QSAR studies have shown that descriptors like van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov The presence of the bromine atom in this compound would significantly influence these descriptors, particularly those related to electronics and volume.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. For this compound, the most characteristic predicted peaks would be the C=O stretching vibration of the aldehyde group (typically around 1700-1720 cm⁻¹) and C-H and C=C/C=N stretching vibrations of the aromatic quinoline ring. Studies on related molecules like quinoline-7-carboxaldehyde have shown excellent correlation between experimental and DFT-calculated spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). rsc.org The accuracy of these predictions allows for the assignment of complex spectra and can even help distinguish between different isomers. For this compound, predictions would show the characteristic downfield shift of the aldehyde proton (>9.5 ppm) and the distinct shifts for the aromatic protons on the quinoline core, influenced by the electron-withdrawing effects of the nitrogen atom, the aldehyde group, and the bromine atom.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-visible light. researchgate.netyoutube.com These calculations provide the absorption maxima (λ_max) and the oscillator strengths (related to peak intensity). The predicted spectrum for this compound would be dominated by π → π* transitions within the extended aromatic system.

Table 2: Representative Predicted Spectroscopic Data for this compound.

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| IR | Aldehyde C=O Stretch | ~1715 cm⁻¹ |

| IR | Aromatic C=N/C=C Stretch | ~1610-1450 cm⁻¹ |

| ¹H NMR | Aldehyde-H | ~9.8 ppm |

| ¹H NMR | Aromatic-H | ~7.5-9.0 ppm |

| ¹³C NMR | Aldehyde C=O | ~192 ppm |

| ¹³C NMR | Aromatic-C | ~120-155 ppm |

Note: These are illustrative values based on computational studies of quinoline aldehydes and related structures. Actual experimental values may vary depending on the solvent and conditions.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry allows for the detailed exploration of reaction pathways, providing insights into reactivity that are difficult to obtain experimentally. For this compound, a key reaction of interest is the nucleophilic addition to the electrophilic aldehyde carbon.

Computational studies, again primarily using DFT, can map out the entire potential energy surface of a reaction. This involves:

Locating Reactants and Products: The geometries and energies of the starting materials (e.g., this compound and a nucleophile) and the final product are calculated.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier (activation energy) that must be overcome for the reaction to proceed. Specialized algorithms are used to locate this first-order saddle point on the potential energy surface. chemicalbook.com

Verifying the TS: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new bond between the nucleophile and the aldehyde carbon).

While specific DFT studies on the reaction mechanisms of this compound are not widely published, the methodology has been applied to understand the synthesis of quinolines, such as in the Skraup reaction, where activation energies of proposed transition states were calculated to assess regioselectivity. semanticscholar.org

Investigation of Molecular Orbital Characteristics and Reactivity Indices

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties.

HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small gap indicates that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This gap is also related to the energy of the longest wavelength electronic transition in the UV-Vis spectrum.

From these orbital energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

DFT studies on various quinoline derivatives consistently show that the HOMO is typically distributed over the electron-rich parts of the aromatic system, while the LUMO is often localized on the electron-deficient pyridine (B92270) ring and any electron-withdrawing substituents, such as the aldehyde group. analchemres.org The bromine atom at C6 would influence the energies and distributions of these orbitals through its inductive and resonance effects.

Table 3: Representative Calculated Molecular Orbital Properties for Quinoline Derivatives.

| Property | Representative Value | Significance |

|---|---|---|

| E_HOMO | -6.5 to -7.0 eV | Electron-donating ability |

| E_LUMO | -1.5 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.5 - 5.0 eV | Chemical reactivity, spectral properties |

| Electronegativity (χ) | ~4.2 eV | Electron-attracting power |

Note: These values are illustrative, derived from DFT calculations on various functionalized quinolines, and serve to represent the typical range for this class of compounds.

Applications in Pharmaceutical and Biomedical Sciences

Design and Synthesis of Bioactive Quinoline (B57606) Derivatives from 6-Bromoquinoline-2-carbaldehyde

This compound serves as a key building block for synthesizing a variety of more complex quinoline derivatives. vulcanchem.com The presence of the aldehyde group at the 2-position and the bromine atom at the 6-position allows for a range of chemical modifications. rsc.orgvulcanchem.com The aldehyde functionality is particularly useful for creating Schiff bases and hydrazone derivatives, which are classes of compounds known for their biological significance. researchgate.net

Researchers have utilized this compound in multicomponent reactions, which are efficient methods for constructing complex molecules in a single step. rsc.org For instance, the aldehyde can react with various amines and hydrazides to yield a library of novel compounds. researchgate.net The bromine atom on the quinoline ring is also significant, as studies have shown that the presence of a halogen at the 6-position of a quinazoline (B50416) (a related heterocyclic system) ring can enhance anticancer effects. nih.gov This suggests that the bromo-substitution on the quinoline scaffold is a strategic feature for designing potent bioactive molecules. The synthesis of these derivatives often involves straightforward, high-yielding reaction protocols, making this compound an attractive starting point for drug discovery programs. nih.gov

Exploration of Biological Activities

Derivatives synthesized from this compound have been investigated for a wide spectrum of pharmacological activities, leveraging the inherent biological potential of the quinoline core. researchgate.net

The quinoline framework is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Derivatives of this compound have been evaluated for their ability to combat various pathogens. For example, quinoline-3-carbaldehyde hydrazone derivatives have been synthesized and tested for their antimicrobial effects, with some compounds showing promising activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Although these were not directly derived from the 6-bromo-2-carbaldehyde isomer, the findings highlight the potential of the carbaldehyde hydrazone moiety in this class.

Furthermore, quinoline derivatives are recognized for their significant antitubercular properties. nih.govresearchgate.net The development of novel agents against Mycobacterium tuberculosis is a critical area of research, and various quinoline-based compounds have been explored. researchgate.netscilit.com The structural features of this compound make it a suitable precursor for creating molecules aimed at this therapeutic target.

The development of novel anticancer agents is a major focus of medicinal chemistry, and quinoline derivatives have shown considerable promise. nih.govnih.gov Compounds derived from this compound have been assessed for their ability to inhibit the growth of cancer cells. For example, studies on various substituted quinolines have demonstrated significant antiproliferative activity against cell lines such as human cervical cancer (HeLa) and human adenocarcinoma (HT29). nih.gov One related compound, 6-Bromo-5-nitroquinoline, was found to have potent antiproliferative effects and the ability to induce cancer cell death through apoptosis. nih.gov This underscores the potential of the 6-bromoquinoline (B19933) scaffold in designing new cytotoxic agents.

Quinoline derivatives have been identified as modulators of various receptors, playing roles in neurological and other physiological processes. A notable area of investigation is their activity as antagonists for the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). nih.gov Antagonism of mGluR1 is a potential therapeutic strategy for conditions like neuropathic pain. nih.gov Research has been conducted on 2-substituted quinoline-6-carboxamides, which are structurally related to derivatives of this compound, for their mGluR1 antagonistic activity. nih.gov

Similarly, quinazoline derivatives, which share a heterocyclic core, have been developed as potent antagonists for the A2A adenosine (B11128) receptor, a target for neurodegenerative diseases and cancer. nih.gov One lead compound in this area is a 6-bromo-substituted quinazoline, highlighting the importance of this specific substitution for receptor affinity. nih.gov

Enzyme inhibition is a common mechanism of action for many drugs. Derivatives of this compound have been explored as inhibitors of various enzymes. For instance, 6-bromopenicillanic acid derivatives have been synthesized and tested as inhibitors of β-lactamase enzymes, which are responsible for bacterial resistance to penicillin-type antibiotics. nih.gov

In the context of anticancer research, morpholine (B109124) derivatives, which can be synthesized as part of more complex structures attached to a quinoline core, have been investigated as potent and selective inhibitors of PI3Kα (Phosphoinositide 3-kinase alpha), an enzyme often over-expressed in cancer cells. researchgate.net Furthermore, quinoline-carbaldehyde derivatives have been identified as novel inhibitors for Leishmania donovani methionine aminopeptidase (B13392206) 1 (LdMetAP1), an enzyme crucial for the survival of the parasite that causes leishmaniasis. nih.gov

Pharmacological Profiling and In Vitro/In Vivo Evaluation

The journey from a synthesized compound to a potential drug candidate involves extensive pharmacological evaluation. Derivatives of this compound undergo a battery of tests to determine their biological effects and drug-like properties.

In vitro studies are the first step, where compounds are tested against specific biological targets in a controlled laboratory setting. This includes antimicrobial screening using techniques like the microdilution method to determine Minimum Inhibitory Concentration (MIC) values. nih.gov For anticancer evaluation, the MTT assay is commonly used to measure the cytotoxic effects of the compounds on various cancer cell lines. nih.govnih.gov Functional cell-based assays are employed to evaluate receptor antagonism, such as measuring changes in intracellular calcium concentration or cyclic AMP levels. nih.govnih.gov

Promising compounds from in vitro testing may advance to in vivo evaluation in animal models. For example, a quinoline derivative showing mGluR1 antagonism in vitro was tested in a rat model of spinal nerve ligation to assess its analgesic effects on neuropathic pain. nih.gov

In addition to efficacy, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these novel compounds are predicted using computational (in silico) methods to assess their potential drug-likeness and to identify any potential liabilities early in the discovery process. researchgate.netnih.gov

Interactive Data Tables

Table 1: Examples of Bioactive Quinoline and Quinazoline Derivatives

| Compound Class/Derivative | Biological Target/Activity | Key Findings | Reference(s) |

| 6-Bromo-5-nitroquinoline | Anticancer (C6, HeLa, HT29 cells) | Showed significant antiproliferative activity; induces apoptosis. | nih.gov |

| Quinoline-3-carbaldehyde hydrazones | Antimicrobial (MRSA) | Promising activity with MIC value of 16 µg/ml for some derivatives. | nih.gov |

| 2-Amino quinoline-6-carboxamides | mGluR1 Antagonism | Compound 13c showed an IC50 value of 2.16 µM. | nih.gov |

| 6-Bromo-4-(furan-2-yl)quinazolin-2-amine | A2A Adenosine Receptor Antagonist | High affinity for the receptor with a Ki value of 20 nM. | nih.gov |

| 6-Bromopenicillanic acid derivatives | β-Lactamase Inhibition | Acted as inhibitors of class A and C β-lactamase enzymes. | nih.gov |

Prodrug Design and Drug Delivery System Research

The strategic design of prodrugs is a critical approach in pharmaceutical sciences to overcome undesirable properties of active drug molecules, such as poor solubility, rapid metabolism, or lack of target specificity. The aldehyde functionality of this compound presents a reactive handle for the synthesis of prodrugs with potentially improved pharmacokinetic profiles.

Research into quinolone derivatives has demonstrated the potential of modifying a carboxy group to a formyl group to create effective prodrugs. For instance, several 3-formylquinolone derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov In vitro, these formyl derivatives exhibited lower activity compared to their corresponding 3-carboxyl parent compounds. However, in vivo studies in mice revealed a significant enhancement in activity. nih.gov This was attributed to the rapid in vivo metabolism of the 3-formyl compounds back to the active 3-carboxyl drugs. nih.gov Notably, the 3-formyl derivative of norfloxacin (B1679917) demonstrated a twofold higher serum level than norfloxacin itself, indicating its successful function as a prodrug. nih.gov

This principle can be extended to derivatives of this compound. The aldehyde group can be chemically modified to form a labile linkage that is stable until it reaches the desired physiological environment, where it would then be cleaved to release the active parent molecule. This approach could be particularly useful for drugs containing a primary or secondary amine, which can react with the aldehyde to form a Schiff base. This reversible imine linkage can be designed to hydrolyze at a specific pH, for example, in the acidic microenvironment of a tumor, leading to targeted drug release.

While direct studies on this compound as a prodrug are not extensively documented, the established success of the formyl-to-carboxyl conversion in other quinolone systems provides a strong rationale for its exploration in this area. The bromo-substituent on the quinoline ring can further be exploited to fine-tune the electronic properties and, consequently, the reactivity and stability of the prodrug linkage.

| Parent Drug Class | Prodrug Moiety | Activation Mechanism | Potential Advantage |

| Quinolone Antibacterials | 3-Formyl Group | In vivo oxidation to carboxylic acid | Enhanced oral bioavailability nih.gov |

| Amine-containing Drugs | Schiff Base with 2-Carbaldehyde | pH-dependent hydrolysis | Targeted drug release |

Development as Imaging Agents and Fluorescent Probes

The inherent fluorescence of the quinoline scaffold makes it an attractive platform for the development of imaging agents and fluorescent probes for various biological applications. nih.gov The substitution pattern on the quinoline ring can be tailored to modulate the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. nih.gov this compound serves as a versatile building block for the synthesis of such targeted fluorescent probes.

Quinoline-based fluorescent probes have been successfully designed for the detection of biologically important analytes. For example, probes incorporating a quinoline moiety have been developed for the sequential detection of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions in living cells and zebrafish. nih.gov These probes often work on a principle of fluorescence quenching upon binding to the target ion, followed by fluorescence restoration upon interaction with a second analyte. nih.gov

The aldehyde group of this compound is particularly useful for introducing selectivity to a fluorescent probe. It can react with specific nucleophiles present in biological systems or on target molecules to form a new adduct with altered fluorescent properties. This reaction-based sensing mechanism provides high specificity.

Furthermore, the bromine atom at the 6-position of the quinoline ring can be utilized for further chemical modifications through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the attachment of other functional groups, including targeting ligands or additional fluorophores, to create more complex and multifunctional imaging agents. For instance, derivatives of 6-bromo quinazoline have been synthesized and investigated as cytotoxic agents, with molecular docking studies suggesting specific interactions with biological targets. nih.gov This highlights the potential of the 6-bromo-substituted heterocyclic scaffold in designing molecules with specific biological recognition capabilities.

While specific fluorescent probes directly synthesized from this compound are not extensively reported in the literature, the foundational principles of quinoline-based probe design and the synthetic versatility of this compound strongly support its potential in this field.

| Probe Type | Target Analyte | Sensing Mechanism | Key Structural Feature |

| Quinoline-based probe | Cu²⁺ and S²⁻ | Sequential quenching and restoration | Quinoline scaffold nih.gov |

| Reaction-based probe | Specific nucleophiles | Formation of fluorescent adduct | Aldehyde group |

| Targeted imaging agent | Specific biological targets | Receptor binding | Bromo-substituent for conjugation nih.gov |

Coordination Chemistry and Metal Complexation of 6 Bromoquinoline 2 Carbaldehyde

Ligand Properties of 6-Bromoquinoline-2-carbaldehyde in Metal Complex Formation

This compound is a versatile precursor for the synthesis of polydentate ligands, primarily through the formation of Schiff bases. The reactivity of the aldehyde functional group at the 2-position of the quinoline (B57606) ring allows for straightforward condensation reactions with primary amines, such as anilines, thiosemicarbazides, or other amine-containing moieties. mdpi.comnih.gov This reaction yields an imine or azomethine (-C=N-) linkage, transforming the initial aldehyde into a more complex ligand system capable of chelating to metal ions.

The resulting Schiff base ligands derived from this compound typically act as bidentate or tridentate chelating agents. The key donor atoms involved in coordination are the nitrogen atom of the quinoline ring and the nitrogen atom of the newly formed azomethine group. mdpi.comuq.edu.au Depending on the amine used in the condensation, additional donor atoms (such as sulfur in thiosemicarbazone derivatives or oxygen from phenolic groups on the aniline) can also participate in metal binding, increasing the denticity of the ligand. uq.edu.au

In these coordination complexes, the quinoline nitrogen and the imine nitrogen form a stable five-membered chelate ring with the metal center, a common and favorable arrangement in coordination chemistry. The electronic properties of the quinoline ring and the steric bulk of the substituents on both the quinoline and the amine precursor influence the stability and geometry of the resulting metal complexes. The presence of the bromo-substituent at the 6-position can modulate the electronic density of the ligand system, potentially affecting the catalytic and biological properties of its metal complexes.

Synthesis and Characterization of Transition Metal Complexes (e.g., Copper, Rhodium)

The synthesis of transition metal complexes with ligands derived from this compound generally follows a two-step process. First, the Schiff base ligand is prepared, followed by its reaction with a suitable metal salt. mdpi.comnih.gov

Copper Complexes: The preparation of copper(II) complexes is well-documented with analogous quinoline-2-carbaldehyde Schiff bases. The typical synthesis involves the condensation of the carbaldehyde with a primary amine (e.g., S-methyldithiocarbazate) in a solvent like ethanol (B145695) to form the Schiff base ligand. uq.edu.au Subsequently, a solution of a copper(II) salt, such as copper(II) nitrate (B79036) or copper(II) chloride, is added to the ligand solution. uq.edu.auacs.org The reaction mixture is often refluxed to ensure complete complex formation. mdpi.com The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization of these copper complexes is achieved through various spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Confirms the coordination of the ligand to the metal ion. A characteristic shift in the C=N (azomethine) stretching frequency to a lower wavenumber is typically observed upon complexation, indicating the involvement of the imine nitrogen in binding.

Magnetic Susceptibility: Measurements help determine the magnetic moment of the complex, confirming the oxidation state of the copper ion (typically Cu(II)).

Elemental Analysis: Verifies the stoichiometry of the synthesized complexes. mdpi.com

Rhodium Complexes: While specific examples of rhodium complexes with Schiff bases derived directly from this compound are not extensively detailed in the reviewed literature, the synthesis can be extrapolated from established methods for preparing rhodium-quinoline complexes. Rhodium-based catalysts are widely used for the functionalization of quinolines. researchgate.netibs.re.kr The synthesis of a rhodium(I) or rhodium(III) complex would likely involve the reaction of the pre-formed Schiff base ligand with a rhodium precursor like [RhCl(COD)]₂ (COD = 1,5-cyclooctadiene) or [RhCp*Cl₂]₂. researchgate.netnih.gov The ligand would coordinate to the rhodium center, potentially displacing other ligands like COD. Characterization would rely on similar techniques, with particular emphasis on ¹H and ¹³C NMR spectroscopy to elucidate the structure in solution.

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating quinoline-based ligands are recognized for their significant catalytic activities in a variety of organic transformations. Although catalytic studies focusing specifically on complexes of this compound are nascent, the well-established reactivity of related copper and rhodium-quinoline systems provides a strong indication of their potential applications.

Copper Complexes: Copper(II) complexes featuring quinoline-based ligands have demonstrated high efficiency in several catalytic reactions:

Chan-Lam Coupling: These complexes can catalyze C-N bond formation, such as the cross-coupling of arylboronic acids with imidazoles or anilines, to produce N-arylated products with good to excellent yields. mdpi.com

Photoredox Catalysis: Under white light irradiation, copper(II)-quinoline complexes can effectively catalyze atom transfer radical addition (ATRA) reactions, for instance, the addition of alkyl halides to alkenes. rsc.orgscispace.com These catalysts can be generated in situ and promote the reaction with high regio- and stereoselectivity. rsc.org

Oxidation Reactions: Quinoline-copper complexes have been shown to possess catecholase-like activity, efficiently catalyzing the oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency is dependent on both the structure of the quinoline ligand and the counter-ion of the copper salt used. mdpi.com

Rhodium Complexes: Rhodium catalysts are particularly valued in C-H activation and hydrogenation reactions, and quinoline moieties often serve as directing groups or ligands.

C-H Bond Functionalization: Cationic rhodium(III) catalysts, such as those involving a Cp*Rh moiety, can direct the selective alkylation and alkynylation at the C-8 position of quinoline N-oxides. ibs.re.kr This demonstrates the capacity of rhodium to catalyze C-C bond formation at specific sites on the quinoline scaffold.

Hydrogenation: Rhodium catalysts modified with phosphine (B1218219) ligands are effective in the selective hydrogenation of the heterocyclic ring of quinoline to yield 1,2,3,4-tetrahydroquinoline. researchgate.net This is a crucial reaction in the hydrodenitrogenation (HDN) of crude oil. researchgate.net

Given these precedents, it is highly probable that copper and rhodium complexes of ligands derived from this compound would be active catalysts in similar transformations.

Biological Activity of Metal-Quinoline Complexes

The coordination of metal ions to quinoline-based ligands often enhances their biological efficacy. nih.gov Complexes derived from quinoline-2-carbaldehyde have been investigated for a range of therapeutic applications, with notable success in anticancer research.

Anticancer Activity: Copper complexes of Schiff bases derived from quinoline-2-carboxaldehyde have shown significant potential as anticancer agents.

Proteasome Inhibition: A notable study reported that 1:1 copper complexes of quinoline-2-carboxaldehyde thiosemicarbazone act as potent proteasome inhibitors in human prostate cancer cells (PC-3 and LNCaP). acs.org One specific complex demonstrated IC₅₀ values of 4 µM and 3.2 µM in these cell lines, respectively, highlighting its proapoptotic and antiproliferative activity. acs.org

Cytotoxicity: Silver(I) complexes with Schiff bases from 2-quinolinecarboxaldehyde (B31650) and various anilines have been tested against several cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and SH-SY5Y (neuroblastoma). Certain complexes exhibited excellent cytotoxicity, particularly against HeLa cells. nih.gov

Antimicrobial and Antioxidant Activity: Metal-quinoline complexes also exhibit promising antimicrobial and antioxidant properties.

Antibacterial Effects: Silver(I) quinoline complexes have demonstrated moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antioxidant Potential: The same series of silver complexes showed good radical scavenging activity, with some derivatives proving more potent than the standard antioxidant ascorbic acid. nih.gov